![molecular formula C10H11N B149416 2-[(1E)-1,3-Butadien-1-yl]aniline CAS No. 138386-62-6](/img/structure/B149416.png)
2-[(1E)-1,3-Butadien-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-1,3-Butadien-1-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as N-(2-butenyl)aniline and is a yellowish liquid with a molecular weight of 177.26 g/mol.
Wissenschaftliche Forschungsanwendungen
2-[(1E)-1,3-Butadien-1-yl]aniline has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anticancer, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use as a starting material for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-[(1E)-1,3-Butadien-1-yl]aniline is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and the modulation of cellular signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
2-[(1E)-1,3-Butadien-1-yl]aniline has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, it has been shown to exhibit antioxidant activity and protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(1E)-1,3-Butadien-1-yl]aniline in lab experiments is its potential for use in the development of new drugs for the treatment of cancer and inflammatory diseases. It is also relatively easy to synthesize and purify, making it a cost-effective starting material for the synthesis of other compounds. However, one of the limitations of using 2-[(1E)-1,3-Butadien-1-yl]aniline in lab experiments is its potential toxicity. It is important to handle the compound with care and to use appropriate safety measures when working with it.
Zukünftige Richtungen
There are many future directions for research involving 2-[(1E)-1,3-Butadien-1-yl]aniline. One area of research is the further investigation of its anticancer and anti-inflammatory properties. It is also important to study its potential toxicity and to develop safer derivatives for use in drug development. In addition, there is potential for the development of new fluorescent probes for the detection of metal ions using 2-[(1E)-1,3-Butadien-1-yl]aniline as a starting material. Finally, there is potential for the development of new synthetic routes for the production of 2-[(1E)-1,3-Butadien-1-yl]aniline and its derivatives.
Synthesemethoden
The synthesis of 2-[(1E)-1,3-Butadien-1-yl]aniline involves the reaction of aniline with crotonaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions and yields the desired product after purification. The purity of the compound can be determined using various analytical techniques such as NMR, IR, and GC-MS.
Eigenschaften
CAS-Nummer |
138386-62-6 |
|---|---|
Produktname |
2-[(1E)-1,3-Butadien-1-yl]aniline |
Molekularformel |
C10H11N |
Molekulargewicht |
145.2 g/mol |
IUPAC-Name |
2-[(1E)-buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C10H11N/c1-2-3-6-9-7-4-5-8-10(9)11/h2-8H,1,11H2/b6-3+ |
InChI-Schlüssel |
HESQEUJEXRPQNL-ZZXKWVIFSA-N |
Isomerische SMILES |
C=C/C=C/C1=CC=CC=C1N |
SMILES |
C=CC=CC1=CC=CC=C1N |
Kanonische SMILES |
C=CC=CC1=CC=CC=C1N |
Synonyme |
Benzenamine, 2-(1,3-butadienyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





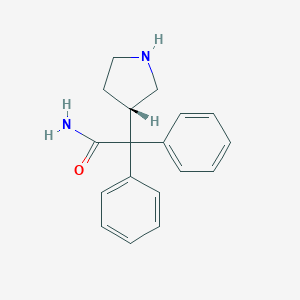
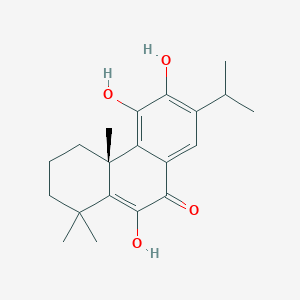
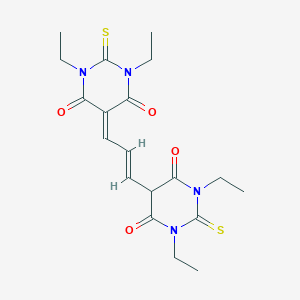
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
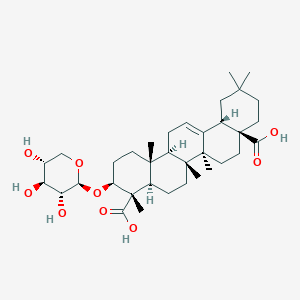
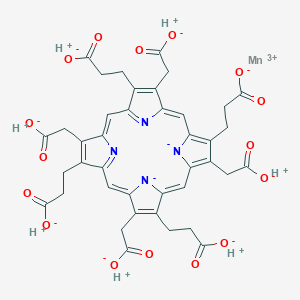
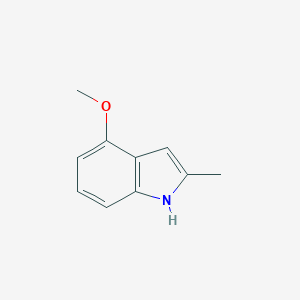
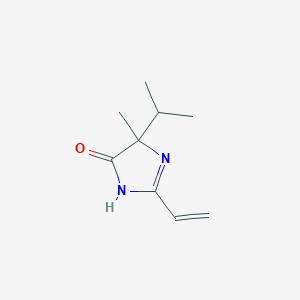

![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)
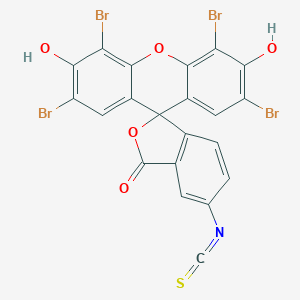
![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)